molecular formula C19H22F2N6OS B2472107 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide CAS No. 946364-77-8

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide

Cat. No.: B2472107
CAS No.: 946364-77-8
M. Wt: 420.48
InChI Key: NWOWIXWEFUCDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold commonly utilized in kinase inhibitor design due to its ability to mimic ATP-binding motifs. Key structural elements include:

  • Ethylthio group at position 6, which may enhance lipophilicity and metabolic stability.
  • Isopropylamino substituent at position 4, contributing to hydrogen-bonding interactions with target proteins.
  • 2,4-Difluorobenzamide moiety linked via an ethyl chain, introducing fluorinated aromaticity for improved bioavailability and target selectivity.

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N6OS/c1-4-29-19-25-16(24-11(2)3)14-10-23-27(17(14)26-19)8-7-22-18(28)13-6-5-12(20)9-15(13)21/h5-6,9-11H,4,7-8H2,1-3H3,(H,22,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOWIXWEFUCDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=C(C=C(C=C3)F)F)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its promising biological activities. This article delves into the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with several functional groups that contribute to its biological activity. Its molecular formula is C19H22F2N6OSC_{19}H_{22}F_{2}N_{6}OS, with a molecular weight of approximately 420.5 g/mol. The presence of the ethylthio group and the difluorobenzamide moiety are particularly noteworthy as they may enhance the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC19H22F2N6OS
Molecular Weight420.5 g/mol
Key Functional GroupsEthylthio, Difluorobenzamide

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cancer progression. Notably, it has been shown to inhibit:

  • Epidermal Growth Factor Receptor (EGFR) : This receptor is crucial for cell signaling pathways that promote tumor growth and survival.
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of this receptor can impede angiogenesis, which is vital for tumor development.

These inhibitory effects suggest that the compound may interfere with critical pathways that facilitate cancer cell proliferation and metastasis .

Biological Activity and Case Studies

Several studies have explored the biological activity of this compound across different contexts:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it was effective against human colorectal cancer cells (HT-29) and renal carcinoma cells (TK-10), showing significant inhibition of cell growth at micromolar concentrations .
  • Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways related to cancer. The results indicated that it could selectively inhibit certain kinases without causing significant off-target effects .
  • Antiviral Activity : Preliminary studies suggested potential antiviral properties against viruses such as human cytomegalovirus (HCMV), although further investigation is needed to establish its efficacy in this area .

Research Findings Summary

Study FocusFindings
Anticancer ActivityEffective against HT-29 and TK-10 cells
Enzyme InhibitionSelective inhibition of key kinases
Antiviral ActivityPotential activity against HCMV

Scientific Research Applications

Anticancer Applications

Research has indicated that N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that the compound could serve as a lead for developing new anticancer agents by inhibiting tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This step includes the reaction of appropriate precursors under controlled conditions.
  • Introduction of Functional Groups : Ethylthio and isopropylamino groups are incorporated to enhance biological activity.
  • Final Coupling : The compound is finalized through coupling reactions with difluorobenzamide derivatives.

Case Study 1: Anticancer Activity Evaluation

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The National Cancer Institute (NCI) evaluated the compound using a single-dose assay across a panel of approximately sixty cancer cell lines. The results showed promising activity with an average growth inhibition rate indicating its potential as an anticancer agent .

Case Study 2: In Vitro Anti-inflammatory Screening

In vitro studies aimed at assessing the anti-inflammatory properties of the compound revealed its ability to modulate pro-inflammatory cytokine levels in human fibroblast cell lines. This suggests potential applications in treating inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Chemical Reactions Analysis

Ethylthio Group (S-Et)

  • Oxidation : The ethylthio group can undergo oxidation to form sulfoxide or sulfone derivatives under controlled conditions. For example, hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) may oxidize the thioether to sulfoxide (S=O\text{S=O}) or sulfone (SO2\text{SO}_2) groups .

  • Nucleophilic Substitution : The sulfur atom may participate in nucleophilic displacement reactions, particularly in the presence of alkyl halides or other electrophiles .

Isopropylamino Group (NHR)

  • Acylation/Alkylation : The secondary amine can react with acyl chlorides or alkyl halides to form amides or tertiary amines, respectively . For example:

    R-NH-C3H7+R’COClR-N(C3H7)COR’+HCl\text{R-NH-C}_3\text{H}_7 + \text{R'COCl} \rightarrow \text{R-N(C}_3\text{H}_7)\text{COR'} + \text{HCl}
  • Deprotonation : Under basic conditions, the amine may act as a nucleophile, facilitating coupling reactions .

Difluorobenzamide Moiety

  • Hydrolysis : The benzamide group can hydrolyze under acidic or basic conditions to yield 2,4-difluorobenzoic acid and the corresponding amine . For instance:

    Ar-CONH-R+H2OH+/OHAr-COOH+H2N-R\text{Ar-CONH-R} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Ar-COOH} + \text{H}_2\text{N-R}
  • Electrophilic Aromatic Substitution : The electron-deficient difluorophenyl ring may undergo substitution at meta positions under strong electrophilic conditions .

Electrophilic Substitution

  • The pyrimidine ring’s electron-rich nitrogen atoms can engage in electrophilic attacks, though electron-withdrawing substituents (e.g., thioether, amino groups) may reduce reactivity .

Metal Coordination

  • The nitrogen-rich structure can act as a ligand for transition metals (e.g., Pt, Pd), forming complexes relevant to catalytic or pharmaceutical applications .

Synthetic and Industrial-Scale Reactions

Key reactions from synthesis protocols include:

Reaction Type Conditions Product Source
CyclizationHCl gas in dioxane, 6 hoursPyrazolo[3,4-d]pyrimidine core formation
Thioether OxidationH2_2O2_2, room temperatureSulfoxide/sulfone derivatives
Amide Hydrolysis5% NaOH, reflux2,4-Difluorobenzoic acid + amine byproduct
Nucleophilic Aromatic SubstitutionK2_2CO3_3, DMF, 80°CDisplacement of fluorine with amines/thiols

Mechanistic Insights

  • Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core involves HCl-catalyzed cyclization of ortho-amino esters with nitriles .

  • Catalytic Optimization : Industrial synthesis employs palladium catalysts for cross-coupling reactions to introduce aromatic/heteroaromatic groups .

Stability and Degradation

  • Photodegradation : Exposure to UV light may cleave the ethylthio or benzamide groups, requiring storage in amber containers.

  • Thermal Stability : Decomposition occurs above 200°C, releasing fluorinated byproducts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 57, Patent US12/036594) serves as a relevant comparator :

Property Target Compound Patent Example 57
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Position 6 Substituent Ethylthio (C₂H₅S) Unsubstituted (H)
Position 4 Substituent Isopropylamino (C₃H₇NH) 4-Amino group (NH₂)
Side Chain Ethyl-linked 2,4-difluorobenzamide Ethyl-linked chromen-4-one with 3-fluorophenyl and 5-fluoro substituents
Sulfonamide Group Absent Present (N-isopropylbenzenesulfonamide)
Molecular Weight Estimated ~500–550 g/mol (based on substituents) 616.9 g/mol (M+)
Melting Point Not reported 211–214°C

Key Differences and Implications

Substituent Effects at Position 6: The ethylthio group in the target compound increases lipophilicity compared to the unsubstituted position 6 in Example 55. This may enhance membrane permeability but reduce aqueous solubility.

Position 4 Functionalization: The isopropylamino group in the target compound provides steric bulk and hydrogen-bonding capacity, which could modulate kinase selectivity. Example 57’s 4-amino group may favor interactions with acidic residues in ATP-binding pockets.

Fluorination Patterns: The target compound’s 2,4-difluorobenzamide likely enhances metabolic stability and bioavailability via reduced cytochrome P450-mediated oxidation. Example 57’s dual fluoro substitutions (chromenone and phenyl groups) may optimize π-π stacking in hydrophobic protein pockets.

Sulfonamide vs. Benzamide :

  • Example 57’s sulfonamide group improves solubility but may limit blood-brain barrier penetration. The absence of this group in the target compound suggests divergent pharmacokinetic profiles.

Research Findings and Trends

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines are established JAK2, BTK, and CDK inhibitors. The ethylthio and difluorobenzamide groups in the target compound align with modifications seen in selective BTK inhibitors (e.g., ibrutinib derivatives) .
  • Thermodynamic Stability : The melting point of Example 57 (211–214°C) suggests high crystallinity, which correlates with prolonged shelf life. The target compound’s stability remains unverified but may benefit from fluorine-induced conformational rigidity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.